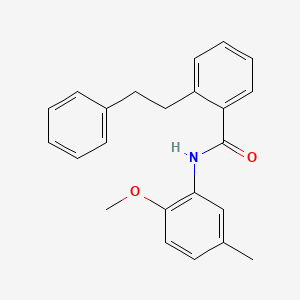![molecular formula C23H28N6O B5619034 N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-yl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5619034.png)
N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-yl}-3-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The synthesis and study of complex organic compounds like "N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-yl}-3-methyl-1H-pyrazole-5-carboxamide" are crucial for advancing various fields of chemistry, including medicinal chemistry, materials science, and fundamental organic synthesis. These efforts contribute to the development of new chemical entities with potential applications in drug discovery and material science.
Synthesis Analysis
Synthetic approaches to complex molecules often involve multi-step synthetic sequences, starting from simpler precursors. For instance, the synthesis of similar compounds involves key steps like esterification, amidation, and intramolecular cyclization reactions. A practical method for synthesizing related compounds has been developed using the Suzuki−Miyaura reaction followed by hydrolysis and amidation, establishing an inexpensive method without chromatographic purification (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of complex organic compounds is elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography. For instance, studies on related compounds have provided insights into their molecular geometries through crystal structure determination and spectroscopic analyses, highlighting the importance of specific substituents and structural features in dictating the molecules' physical and chemical properties (Şahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of pyrazole and quinazolinone moieties in a molecule can significantly impact its reactivity patterns, including its ability to participate in various organic reactions such as cyclization and substitution reactions (Patel et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are often studied to optimize the compounds for specific uses, such as pharmaceuticals or materials. The crystalline structures and packing of related molecules have been analyzed, providing insights into their stability and interactions (Meneghetti et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, define a compound's behavior in chemical reactions. Studies on related compounds have explored their reactivity and potential as intermediates in the synthesis of more complex molecules, underscoring the significance of understanding these properties for synthetic chemistry (Harada et al., 1995).
Zukünftige Richtungen
The study of this compound could potentially yield interesting results, given its structural similarity to various biologically active compounds. Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as testing it for biological activity .
Eigenschaften
IUPAC Name |
N-[2-[benzyl(methyl)amino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-yl]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-15-10-18(28-27-15)21(30)25-19-11-23(2,3)12-20-17(19)13-24-22(26-20)29(4)14-16-8-6-5-7-9-16/h5-10,13,19H,11-12,14H2,1-4H3,(H,25,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGHIROGKMXDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CC(CC3=NC(=NC=C23)N(C)CC4=CC=CC=C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[benzyl(methyl)amino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-yl]-5-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(methoxyacetyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5618988.png)
![ethyl 4-[(cyclohexylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5618995.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B5618999.png)
![9-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619005.png)
![isobutyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B5619012.png)


![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5619029.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5619036.png)
![7-(2-methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619046.png)
![2-(2-methoxyethyl)-8-[(propylthio)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619054.png)
![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B5619061.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methylpiperidin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619072.png)